2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both naphthalene and indole moieties
Preparation Methods
The synthesis of 2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthylamine with an indole derivative under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form various hydrazones and Schiff bases.
Scientific Research Applications
2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to specific enzymes and receptors, altering their activity and leading to desired biological outcomes. The pathways involved often include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar compounds include other indole and naphthalene derivatives, such as:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Indole-3-acetic acid
- Schiff bases derived from 2-hydroxy-1-naphthaldehyde
What sets 2-[(NAPHTHALEN-1-YL)AMINO]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE apart is its unique combination of naphthalene and indole structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N4O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H16N4O2/c25-18(12-21-16-11-5-7-13-6-1-2-8-14(13)16)23-24-19-15-9-3-4-10-17(15)22-20(19)26/h1-11,21-22,26H,12H2 |
InChI Key |
COSQDPUBMCWVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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